(2-Amino-4-thiazolyl)acetyl Mirabegron
Description
Nomenclature and Structural Context within Mirabegron Derivatives
The nomenclature of "(2-Amino-4-thiazolyl)acetyl Mirabegron" precisely describes its chemical structure as a derivative of Mirabegron. The parent molecule, Mirabegron, has the systematic IUPAC name 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide. nih.govmedkoo.comchemspider.com This structure is characterized by a core composed of a 2-aminothiazole (B372263) ring linked via an acetamide group to a phenethylamine moiety, which in turn is substituted with a (2R)-2-hydroxy-2-phenylethyl group.
The derivative "this compound" is formed by the formal acylation of the Mirabegron molecule. Specifically, a second "(2-amino-4-thiazolyl)acetyl" group is covalently bonded to the secondary amine present in the linker chain of Mirabegron. This modification results in a more complex molecule with a significantly different molecular weight and formula compared to the parent drug. This compound is also recognized in pharmacopeial contexts as Mirabegron Impurity D. pharmaffiliates.comclearsynth.com
Table 1: Comparison of Mirabegron and this compound
| Feature | Mirabegron | This compound |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₂S | C₂₆H₂₈N₆O₃S₂ |
| Molecular Weight | 396.51 g/mol | 536.67 g/mol |
| Structural Difference | Parent Drug Molecule | Acylated derivative with an additional (2-amino-4-thiazolyl)acetyl group |
Significance as a Research Compound and Mirabegron-Related Entity
The primary significance of this compound lies in its role as a process-related impurity and degradation product associated with the synthesis and storage of Mirabegron. synthinkchemicals.comveeprho.com In the pharmaceutical industry, the identification and control of such impurities are critical for regulatory compliance and for guaranteeing the quality, safety, and therapeutic efficacy of the final drug product. clearsynth.comveeprho.com
Consequently, this compound serves as a crucial reference standard in analytical chemistry. synthinkchemicals.com Its applications in a research and quality control context include:
Impurity Profiling: Used to identify and quantify its presence in batches of Mirabegron, ensuring that its levels remain within pharmaceutically acceptable limits as defined by regulatory bodies like the European Pharmacopoeia (EP). synthinkchemicals.com
Method Development and Validation: Employed in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and detect impurities in the drug substance. synthinkchemicals.comsynzeal.com
Stability Studies: Utilized in forced degradation studies to understand the degradation pathways of Mirabegron under various stress conditions, such as exposure to heat, light, or moisture. veeprho.comsynzeal.com
The availability of highly characterized this compound is essential for pharmaceutical manufacturers and researchers to conduct these vital quality control procedures. clearsynth.comsynzeal.com
Table 2: Identifiers for this compound
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| Synonym | Mirabegron Impurity D |
| CAS Number | 2489747-26-2 |
| Molecular Formula | C₂₆H₂₈N₆O₃S₂ |
| Molecular Weight | 536.67 g/mol |
Properties
Molecular Formula |
C₂₆H₂₈N₆O₃S₂ |
|---|---|
Molecular Weight |
536.67 |
Synonyms |
Mirabegron Impurity 2; (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Amino 4 Thiazolyl Acetyl Mirabegron
Overview of Synthetic Strategies
The synthesis of Mirabegron, and consequently the formation of its acetylated impurity, can be accomplished through several strategic routes. These strategies are primarily categorized into multi-step syntheses and more streamlined one-pot reaction methodologies. The choice of strategy often involves a trade-off between yield, purity, cost, and suitability for large-scale industrial production. google.com
Two predominant strategies emerge in the synthesis of Mirabegron. googleapis.com The first approach involves the initial preparation of the key intermediate, the 1-phenyl-2-{[2-(4-aminophenyl)ethyl]amino}ethanol subunit, which is subsequently coupled with a 2-aminothiazole (B372263) acetic acid derivative. googleapis.com The second common strategy involves first synthesizing an N-(p-ethylphenyl)-aminothiazolylacetamide subunit, which is then coupled with the β-hydroxyethylamine side-chain in the final stages of the synthesis. googleapis.com
Multi-step Synthesis Approaches
Multi-step synthesis is the most documented approach for producing Mirabegron. These routes involve the sequential construction of the molecule through a series of discrete reaction, isolation, and purification steps. A common multi-step pathway begins with the protection of the amino group on a thiazole (B1198619) acetic acid derivative, followed by a condensation reaction, an oxidation, and finally a reductive amination coupled with deprotection to yield Mirabegron. google.com
One prominent multi-step synthesis, as outlined in patent literature, involves the following sequence:
Amino Protection: 2-aminothiazole-4-acetic acid is reacted with a protecting agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the exocyclic amino group. google.com
Condensation Reaction: The protected thiazole derivative is then coupled with 4-aminophenethanol using a condensing agent. google.com
Oxidation: The alcohol group of the 4-aminophenethanol moiety is oxidized to an aldehyde. google.com
Reductive Amination and Deprotection: The resulting aldehyde undergoes reductive amination with (R)-2-amino-1-phenylethanol, followed by the removal of the protecting group to yield Mirabegron. google.comgoogle.com
Another well-established route starts with (R)-styrene oxide and 4-nitrophenylethylamine hydrochloride. newdrugapprovals.orggoogleapis.com The resulting amino alcohol is protected, the nitro group is reduced to an amine, and this intermediate is then coupled with (2-amino-1,3-thiazol-4-yl)acetic acid. A final deprotection step affords Mirabegron. newdrugapprovals.orggoogleapis.com The main drawback of some of these methods is the use of expensive reagents, potentially hazardous materials, and the need for chromatographic purification, which can complicate industrial-scale production. google.comgoogle.com
One-pot Reaction Methodologies
To improve efficiency and reduce costs, one-pot or telescoping synthesis methods have been developed. These procedures combine multiple reaction steps into a single reactor without isolating the intermediate compounds, thereby saving time, solvents, and resources. google.com For instance, a process has been described where (R)-2-[[2-(4-aminophenyl)ethyl] amino] -1 -phenylethanol monohydrochloride is directly coupled with 2-aminothiazol-4-yl-acetic acid in water using a condensing agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to produce Mirabegron in a single step. google.comchemicalbook.com Another one-pot approach involves the reduction of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide using an N,N-diethylaniline borane (B79455) complex to form the key diaminoalcohol intermediate directly. googleapis.com
Key Precursors and Intermediate Compounds in Synthesis
The synthesis of Mirabegron relies on the assembly of two primary structural fragments, which serve as the key precursors. The specific nature of these precursors can vary depending on the chosen synthetic route.
Thiazole Acetic Acid Derivatives
The 2-aminothiazole acetic acid moiety is a fundamental building block. The primary precursor used is (2-amino-1,3-thiazol-4-yl)acetic acid or its regioisomer, 2-aminothiazole-5-acetic acid . googleapis.comgoogle.com In many synthetic routes, the amino group of this precursor is protected to prevent side reactions during the coupling steps. google.comgoogle.com
| Derivative | Role in Synthesis |
| (2-amino-1,3-thiazol-4-yl)acetic acid | Key precursor for forming the amide bond with the phenylamino (B1219803) group of the core structure. googleapis.comgoogle.com |
| (2-amino-1,3-thiazol-4-yl)acetyl chloride | An activated form of the acid, used for direct acylation. newdrugapprovals.org |
| Boc-protected 2-aminothiazole-4-acetic acid | An intermediate where the amino group is protected to control reactivity during coupling. google.comgoogle.com |
The formation of the (2-Amino-4-thiazolyl)acetyl Mirabegron impurity is thought to occur when an activated form of this thiazole acetic acid derivative reacts with the secondary amine of an already formed Mirabegron molecule during the main coupling reaction.
Mirabegron Core Building Blocks and Stereoisomers
The second major component is the chiral side-chain attached to the central phenyl ring. The key intermediate is (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol . nih.gov The stereochemistry at the carbinol center is crucial, making stereoselective synthesis or the use of chiral starting materials essential.
Common precursors and intermediates for this fragment are detailed in the table below.
| Precursor/Intermediate | Description |
| (R)-Styrene oxide | A chiral epoxide used to introduce the (R)-2-hydroxy-2-phenylethyl group. newdrugapprovals.orggoogleapis.comgoogle.com |
| 4-Nitrophenylethylamine | Reacts with (R)-styrene oxide to form the initial carbon skeleton of the side chain. googleapis.comgoogle.com |
| (R)-Mandelic acid | A chiral acid used as a starting material in an alternative route to establish the correct stereochemistry. google.com |
| (R)-2-amino-1-phenylethanol | A key chiral amine used in reductive amination steps to build the final side chain. google.comgoogle.com |
| N-[2-(4-Aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamic acid tert-butyl ester | A key BOC-protected intermediate formed after coupling the side chain components and reducing the nitro group. newdrugapprovals.orggoogleapis.com |
Chemical Reactions and Transformations Employed
The synthesis of Mirabegron involves a variety of standard yet critical chemical transformations. The formation of the this compound impurity is a side reaction that can occur during one of these key steps.
Key Chemical Reactions in Mirabegron Synthesis
| Reaction Type | Description |
|---|---|
| Amide Coupling (Condensation) | This is the central reaction where the amide bond of Mirabegron is formed. It typically involves reacting a (2-amino-4-thiazolyl)acetic acid derivative with the amino group of the (R)-2-[[2-(4-aminophenyl)ethyl] amino]-1-phenylethanol core. This step is often facilitated by condensing agents like EDC, DCC, or HOBt. chemicalbook.comgoogle.comresearchgate.net It is during this step that over-acylation can occur, leading to the formation of this compound. |
| Reductive Amination | This reaction is used to form the secondary amine in the side chain. It involves the reaction of an aldehyde (derived from the oxidation of 4-aminophenethanol) with a primary amine ((R)-2-amino-1-phenylethanol) in the presence of a reducing agent such as sodium borohydride. google.com |
| Nitro Group Reduction | In syntheses starting from 4-nitrophenylethylamine, the nitro group (-NO₂) is reduced to a primary amine (-NH₂). This is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. googleapis.comgoogle.com |
| Protection/Deprotection | Amino groups, particularly on the thiazole ring, are often protected with groups like tert-butoxycarbonyl (Boc) to prevent unwanted side reactions. These protecting groups are subsequently removed, often under acidic conditions (e.g., with trifluoroacetic acid or HCl), in the final stages of the synthesis. google.comgoogle.comresearchgate.net |
| Oxidation | In certain synthetic routes, a primary alcohol is oxidized to an aldehyde to prepare it for a subsequent reductive amination step. google.com |
Amidation and Acetylation Reactions
The core structure of Mirabegron is an amide, formed through the condensation of the carboxylic acid group of 2-amino-1,3-thiazol-4-ylacetic acid with the primary aniline (B41778) amine of (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol. nih.gov This crucial amidation step is central to the synthesis. The target compound, this compound, results from a further acetylation (amidation) reaction where a second molecule of (2-amino-4-thiazolyl)acetic acid acylates an amino group on the already formed Mirabegron molecule. simsonpharma.com
This primary amidation can be achieved by reacting (lR)-2-{[2-(4-aminophenyl)ethyl]amino}-l-phenylethanol with (2-amino-l,3-thiazol-4-yl)acetyl chloride in the presence of a base like potassium carbonate. newdrugapprovals.orggoogle.com An alternative pathway involves using a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), to facilitate the reaction between the amine and the carboxylic acid in an aqueous medium. chemicalbook.com The formation of the di-acetylated impurity is a competing side reaction, favored by conditions such as an excess of the activated thiazole acylating agent.
Coupling Reactions and Reagent Selection
The creation of the amide linkage between the two primary synthons is a critical coupling reaction. The selection of reagents for this step significantly influences the reaction's efficiency, purity of the product, and the profile of impurities.
Two main strategies are employed:
Activated Acid Derivatives: The 2-amino-4-thiazoleacetic acid is converted into a more reactive form. A common approach is the formation of the acyl chloride, (2-amino-l,3-thiazol-4-yl)acetyl chloride, using reagents like phosphorus pentachloride. newdrugapprovals.org This activated intermediate readily reacts with the amine component.
In Situ Coupling Agents: These reagents activate the carboxylic acid directly in the reaction mixture. Carbodiimides, particularly 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), are frequently used for this purpose. chemicalbook.comgoogle.com This method is often performed in aqueous or mixed solvent systems.
The choice between these methods depends on factors like scale, desired purity, and process economics. Inefficient coupling or side reactions promoted by the chosen reagent can contribute to the formation of impurities.
| Reagent Type | Specific Reagent | Function | Reference |
|---|---|---|---|
| Activating Agent | Phosphorus Pentachloride (PCl5) | Converts carboxylic acid to acyl chloride | newdrugapprovals.org |
| Coupling Agent | EDC.HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl) | Facilitates direct amidation | chemicalbook.comgoogle.com |
| Base | Potassium Carbonate (K2CO3) | Acid scavenger in acylation with acyl chloride | newdrugapprovals.orggoogle.com |
Protecting Group Strategies
Given the multiple reactive amino groups in the precursor molecules, protecting group strategies are essential to ensure regioselectivity and prevent unwanted side reactions, such as polymerization or the formation of the di-acetylated target compound. googleapis.comgoogle.com
The exocyclic amino group of 2-aminothiazole-4-acetic acid is often protected prior to the coupling step. google.comgoogle.com Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate ((Boc)₂O), and the trityl (Trt) group. google.com Likewise, the secondary amine in the side-chain precursor may also be protected, for instance with a Boc group, especially during steps like the reduction of a nitro group elsewhere in the molecule. newdrugapprovals.orggoogle.com These protecting groups must be stable under the reaction conditions and be removable in a subsequent step without degrading the final molecule. google.com Flawed protection or deprotection sequences can lead to a higher incidence of impurities.
| Protecting Group | Abbreviation | Reagent for Introduction | Protected Group | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Amino group of 2-aminothiazole-4-acetic acid | newdrugapprovals.orggoogle.comgoogle.com |
| Trityl | Trt | Trityl chloride | Amino group of 2-aminothiazole-4-acetic acid | google.com |
Optimization of Synthetic Conditions
The optimization of reaction parameters is crucial for developing a scalable, cost-effective process that maximizes the yield of Mirabegron and minimizes impurities. Key parameters include the choice of solvent, reaction temperature, and reaction time.
Solvent Effects
The solvent system plays a multifaceted role, influencing reactant solubility, reaction rates, and the crystalline form of the final product. rsc.org A range of solvents is utilized across the different stages of the synthesis.
Amidation/Coupling: Solvents reported for the key coupling step include acetone (B3395972) newdrugapprovals.orggoogle.com, dichloromethane (B109758) (DCM) newdrugapprovals.org, and aqueous solutions. chemicalbook.com A biphasic system of n-butanol and water, followed by crystallization using toluene (B28343) as an anti-solvent, has been shown to produce high-purity Mirabegron. chemicalbook.com
Intermediate Steps: Tetrahydrofuran (THF) is described as a solvent for the protection of 2-aminothiazole-4-acetic acid. google.com
Crystallization/Purification: The final purity and crystalline form are highly dependent on the solvent. An efficient method for isolating the stable α-form of Mirabegron involves using n-butanol as the solvent and toluene as an anti-solvent. researchgate.net Other solvents like methanol, acetonitrile, and isopropanol (B130326) have also been studied in the context of purification and salt formation. rsc.orgdaicelpharmastandards.com
Temperature and Reaction Kinetics
Precise temperature control is vital for managing reaction kinetics, thereby maximizing the formation of the desired product and suppressing side reactions.
Coupling Reactions: Many key steps are conducted at reduced temperatures to control reactivity. The addition of the (2-amino-l,3-thiazol-4-yl)acetyl chloride intermediate is performed at a cooled temperature of 10–15°C. google.com Similarly, the Boc-protection of the thiazole amine is initiated at 0°C before being allowed to warm to room temperature over a period of 12 hours. google.com
Reductive Amination: Reductive amination steps are also often run at 0°C to ensure selectivity. google.com
Crystallization: Temperature plays a key role in obtaining the desired polymorph. One procedure involves heating the crude product in n-butanol to approximately 68°C, followed by the addition of toluene and gradual cooling to induce crystallization of the stable α-form. chemicalbook.com
Reaction times are tailored to each step, ranging from one hour for a coupling reaction to over 12 hours for a protection step, with progress typically monitored by techniques like thin-layer chromatography (TLC). chemicalbook.comgoogle.comgoogle.com
Catalyst Utilization and Impact
The formation of the impurity this compound is intrinsically linked to the synthetic process of the active pharmaceutical ingredient, Mirabegron. The catalysts and reagents employed, particularly during the final amide coupling stage, play a critical role in both facilitating the desired reaction and influencing the formation of process-related impurities. The optimization of catalyst systems is therefore a key focus in process development to ensure high purity and yield of Mirabegron while minimizing byproducts like its N-acetylated derivative. asianpubs.org
The primary synthesis of Mirabegron involves the condensation of two key intermediates: (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol and (2-amino-1,3-thiazol-4-yl)acetic acid. chemicalbook.comnewdrugapprovals.org This reaction requires the activation of the carboxylic acid group to facilitate amide bond formation. This activation is achieved using coupling agents, which act as catalysts for the reaction.
Coupling Agents and Additives in Amide Bond Formation
Carbodiimides are the most frequently utilized class of coupling agents for Mirabegron synthesis. These are often used in conjunction with catalytic additives that enhance reaction rates and suppress side reactions, such as the formation of this compound.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl): This water-soluble carbodiimide (B86325) is a prevalent condensing agent for coupling (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol with 2-aminothiazole-4-yl-acetic acid. chemicalbook.comgoogle.com Its use in an acidic, aqueous medium has been shown to produce high-purity Mirabegron with a yield of 84.5% and purity of 99.80% by HPLC. chemicalbook.com
Hydroxybenzotriazole (HOBt): HOBt is a common additive used alongside EDC. google.compatsnap.com It functions as a catalyst by forming an active ester with the carboxylic acid, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone. This system is effective in managing the formation of impurities. asianpubs.org
4-Dimethylaminopyridine (DMAP): DMAP is mentioned as another potential catalyst that can be used with condensing agents to facilitate the acylation process. google.com
The selection and precise control of these coupling systems are crucial. An excess of the activated thiazole species or suboptimal reaction conditions could lead to undesired side reactions, including the acylation of the amino group on the thiazole ring of an already formed Mirabegron molecule, yielding this compound.
Table 1: Catalyst Systems for Amide Coupling in Mirabegron Synthesis
| Catalyst/Reagent | Co-catalyst/Additive | Solvent System | Research Findings | Reference |
|---|---|---|---|---|
| EDC.HCl | Hydrochloric Acid | Water | Yield: 84.5%; Purity: 99.80%. The process is noted for providing high-purity Mirabegron. | chemicalbook.com |
| EDC | HOBt | Dimethylformamide (DMF) | Used in the synthesis of a key nitro-intermediate of Mirabegron. | patsnap.comasianpubs.org |
| Dicyclohexyl carbodiimide (DCHC) | HOBt | Ethyl acetate (B1210297) / Triethylamine | Employed in the synthesis of a Mirabegron impurity precursor. | asianpubs.org |
| EDC | - | Water / Acidic Conditions | A preferred method for the final condensation step, noted for being suitable for industrial production. | google.com |
Catalysts in the Synthesis of Precursors
Catalytic reduction is a fundamental step in the synthesis of the key amine intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol. The efficiency and selectivity of this step, which typically involves the reduction of a nitro group, are highly dependent on the catalyst used.
Palladium on Carbon (Pd/C): This is the most widely cited catalyst for the hydrogenation of the nitro-group precursor to the corresponding aniline derivative. newdrugapprovals.orggoogle.comgoogle.comasianpubs.org The reaction is typically carried out under a hydrogen atmosphere in an alcohol solvent like methanol. google.com The catalyst loading and hydrogen pressure are key parameters that are optimized for process efficiency.
Hydrazine (B178648) Hydrate (B1144303) with Pd/C: An alternative method uses hydrazine hydrate as the hydrogen source in the presence of a palladium-carbon catalyst for the reduction of a nitro group. patsnap.com
Other Reduction Catalysts: A variety of other catalysts are noted as being suitable for this transformation, including palladium hydroxide-carbon, platinum oxide, Raney nickel, and rhodium on carbon. google.com The choice of catalyst can impact the impurity profile of the resulting intermediate, which in turn can affect the final purity of Mirabegron.
Table 2: Catalysts for Precursor Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|
| Palladium on Carbon | Hydrogen Gas | Alcohol (e.g., Methanol) | Hydrogen Pressure: 0.1–1 MPa; Temperature: 20–30 °C; Catalyst Load: 5-10% of substrate weight. | google.com |
| Palladium on Carbon | Hydrazine Hydrate | Methanol | Reaction at 40°C for 12 hours under nitrogen protection. | patsnap.com |
| Palladium on Carbon | Hydrogen Gas | Methanol | Standard conditions for nitro group reduction in the synthesis of Mirabegron intermediates. | newdrugapprovals.orggoogle.com |
Chemical Reactivity and Derivatization of 2 Amino 4 Thiazolyl Acetyl Mirabegron
Functional Group Reactivity Analysis
The reactivity of (2-Amino-4-thiazolyl)acetyl Mirabegron is dictated by the interplay of its constituent functional groups. Each group exhibits characteristic reactivity that can be exploited for chemical modification.
Reactivity of Thiazole (B1198619) Moiety
The thiazole ring is a key heterocyclic scaffold that contributes significantly to the molecule's biological activity and chemical reactivity. nih.gov The thiazole ring in this compound can engage in π-π stacking interactions and is susceptible to electrophilic aromatic substitution. The reactivity of the thiazole ring is influenced by the substituents attached to it. For instance, the presence of an amino group, which is an electron-donating group, can affect the basicity and nucleophilicity of the ring. globalresearchonline.net The C-2 position of the thiazole ring has an acidic proton, which makes this position highly reactive and a key site for chemical modifications to produce a wide range of new compounds. nih.gov The aromatic nature of the thiazole ring, confirmed by the chemical shift of its protons in 1H NMR spectroscopy, contributes to its stability and reactivity. globalresearchonline.net
Reactivity of Acetyl Group
The acetyl group in this compound provides a reactive site for further derivatization. The carbonyl moiety of the acetyl group can undergo nucleophilic attack, and the adjacent methylene (B1212753) group has activated protons. The arylamide bond within the parent compound, Mirabegron, which is formed from an acetyl precursor, can be hydrolyzed by enzymes like butyrylcholinesterase. researchgate.net The synthesis of Mirabegron often involves the use of a reactive derivative of the (2-amino-1,3-thiazol-4-yl)acetic acid, such as (2-amino-l,3-thiazol-4-yl)acetyl chloride, highlighting the reactivity of the acetyl group for forming amide bonds. newdrugapprovals.org
Reactivity of Amino and Hydroxyl Groups
The molecule contains multiple amino groups and a hydroxyl group, all of which are important sites for chemical reactions. The amino groups can act as nucleophiles in various reactions. The hydroxyl group can also be a site for further derivatization. In the context of the parent compound Mirabegron, metabolic pathways include glucuronidation, which is a conjugation reaction that can occur at the hydroxyl and N-glucuronide sites. nih.govdrugbank.com The enzymes responsible for these conjugation reactions include UGT2B7, UGT1A3, and UGT1A8. nih.govdrugbank.com The protonated amine and the hydroxyl group of the phenylethanolamine backbone are crucial for the interaction of Mirabegron with adrenergic receptors. nih.gov
Exploration of Novel Derivatives
The rich chemical functionality of this compound makes it an attractive starting point for the design and synthesis of novel derivatives with potentially enhanced or new biological activities.
Structural Modifications and Analog Design
Structural modifications of the this compound scaffold are being explored to develop new therapeutic agents. This compound can serve as a bifunctional organic building block for the assembly of dendrimers and other large organic frameworks. The thiazole moiety is a versatile scaffold found in numerous clinically approved drugs with a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. nih.gov By modifying the substituents on the thiazole ring and other parts of the molecule, it is possible to design analogs with tailored pharmacological profiles.
| Thiazole-Containing Drug | Therapeutic Area | Reference |
|---|---|---|
| Sulfathiazole | Antibacterial | nih.gov |
| Ceftaroline | Antibacterial | nih.gov |
| Isavuconazole | Antifungal | nih.gov |
| Dasatinib | Antitumor | nih.gov |
| Meloxicam | Anti-inflammatory | nih.gov |
Conjugation with Biomolecules (e.g., peptides, proteins, nucleotides)
This compound is a candidate for conjugation with various biomolecules to create novel therapeutic and diagnostic agents. It has been employed to conjugate with peptides, proteins, antibodies, and nucleotides. The parent compound, Mirabegron, is known to bind to plasma proteins, with approximately 71% being bound, primarily to albumin and alpha-1-acid glycoprotein. nih.govdrugbank.com This interaction with proteins is a form of in-vivo conjugation. The potential for creating drug conjugates opens up possibilities for targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates.
| Conjugation Type | Potential Application | Reference |
|---|---|---|
| Peptide-Drug Conjugates | Targeted Drug Delivery | |
| Antibody-Drug Conjugates | Targeted Cancer Therapy | |
| Antibody-Oligonucleotide Conjugates | Therapeutics and Diagnostics | |
| Conjugation to Plasma Proteins (e.g., Albumin) | Modulation of Pharmacokinetics | nih.govdrugbank.com |
Stereochemical Considerations in Derivatization
The stereochemical architecture of Mirabegron is a cornerstone of its pharmacological identity and presents critical considerations for the synthesis of its derivatives, including this compound. The inherent chirality of the parent molecule dictates the stereochemical outcomes of subsequent chemical modifications and is essential for maintaining biological activity.
Mirabegron possesses a single chiral center at the carbon atom bearing the hydroxyl group and the phenyl ring within its (R)-2-amino-1-phenylethanol moiety. researchgate.net This specific (R)-configuration is vital for its selective agonist activity at the β3-adrenergic receptor. researchgate.net Consequently, synthetic routes are meticulously designed to establish and preserve this stereocenter. The synthesis of the enantiomerically opposite (S)-Mirabegron, considered a chiral impurity, is also a subject of study to develop analytical methods for its detection and control. researchgate.netnih.gov
When undertaking derivatization of Mirabegron, such as the acylation of the secondary amine to form this compound, the reaction is performed on a chiral substrate. This has several important implications:
Preservation of Stereochemical Integrity: The primary goal during derivatization is to maintain the (R)-configuration at the existing stereocenter. Reactions targeting other functional groups, like the secondary amine, are generally chosen to be mild enough to prevent racemization or inversion at the chiral alcohol.
Formation of Diastereomers: If a derivatization reaction introduces a new chiral center into the molecule, the product will consist of a mixture of diastereomers. The inherent chirality of the (R)-Mirabegron starting material can influence the stereochemical course of the reaction, a phenomenon known as diastereoselection. This may result in an unequal formation of the possible diastereomers, and their separation can pose a significant challenge.
Conformational Influence: The three-dimensional shape, or conformation, of the Mirabegron molecule can affect the accessibility of its reactive sites. High-resolution microcrystal electron diffraction (MicroED) studies have revealed that Mirabegron can exist in at least two distinct conformational states (conformers) in the solid state. nih.govnih.govbohrium.comresearchgate.net These conformers exhibit different spatial arrangements, primarily due to rotation around key carbon-carbon bonds. researchgate.net This conformational flexibility means that in a reaction solution, different shapes of the molecule are present, which can influence the approach of reagents and the stereochemical outcome of the derivatization.
Table 1: Crystallographic Data for Mirabegron Conformers from MicroED Analysis This table summarizes the unit cell dimensions for the two conformers of Mirabegron identified in the solid state. The presence of two conformers in the asymmetric unit highlights the molecule's structural flexibility.
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P1 (triclinic) | researchgate.net |
| a (Å) | 5.27 | researchgate.net |
| b (Å) | 11.58 | researchgate.net |
| c (Å) | 17.27 | researchgate.net |
| α (°) | 70.73 | researchgate.net |
| β (°) | 84.35 | researchgate.net |
| γ (°) | 86.37 | researchgate.net |
| Conformers in Asymmetric Unit | 2 | nih.govnih.govbohrium.com |
The analysis and separation of stereoisomers are paramount in the development and quality control of Mirabegron and its derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. nih.govoup.com Research has demonstrated the successful separation of (R)- and (S)-Mirabegron, which is crucial for quantifying the enantiomeric purity of the active pharmaceutical ingredient. nih.gov The choice of the chiral column and mobile phase conditions is critical for achieving effective separation.
Table 2: Optimized Conditions for Chiral HPLC Separation of Mirabegron Enantiomers This table presents the optimized parameters for the enantioseparation of Mirabegron, demonstrating the analytical methods used to control its stereochemical purity.
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase | Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) | nih.gov |
| Mobile Phase | Methanol:Water:Diethylamine (90:10:0.1, v/v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Resolution (Rs) | 1.9 | nih.gov |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For (2-Amino-4-thiazolyl)acetyl Mirabegron, these techniques are used to confirm the identity established during the separation process. The compound has a molecular formula of C₂₆H₂₈N₆O₃S₂ and a molecular weight of 536.67 g/mol . pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural characterization of organic molecules, including pharmaceutical impurities. Both 1D and 2D NMR experiments provide detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While NMR is used to characterize Mirabegron impurities and degradation products, specific chemical shift data for this compound are not widely published in public domain literature. However, commercial suppliers of the reference standard for "Mirabegron - Impurity D" indicate that NMR data is available upon request, confirming its use in the structural verification of this compound. biosynth.compharmaffiliates.comsynzeal.com
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a critical tool for the identification of pharmaceutical impurities. This technique provides the molecular weight of the compound and, with tandem MS (MS/MS), yields information about its structure through fragmentation patterns. LC-MS/MS methods have been developed for the characterization of Mirabegron's forced degradation products, demonstrating its utility in identifying unknown structures. For this compound, MS confirms the molecular weight consistent with its chemical formula, C₂₆H₂₈N₆O₃S₂. pharmaffiliates.com While MS is used to characterize Mirabegron impurities, detailed fragmentation pathways for this specific impurity are not broadly available in scientific publications.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint. Studies on Mirabegron have used IR spectroscopy to confirm the structure of its degradation products. The technique is also cited in the general characterization of chiral impurities of Mirabegron. For this compound, an IR spectrum would be expected to show characteristic absorption bands for its various functional groups, such as N-H (amines and amides), C=O (amides), and the aromatic and thiazole (B1198619) ring structures. However, specific wavenumber data from IR analysis of this compound are not detailed in the reviewed literature.
Purity Assessment and Quality Control in Research
Purity assessment is a critical component of quality control in pharmaceutical development and manufacturing. It involves identifying and quantifying any unwanted chemicals, such as process-related impurities or degradation products, that may be present in the final API. clearsynth.com The presence of such impurities can potentially affect the safety and efficacy of the drug product. clearsynth.com Therefore, regulatory bodies require stringent control over impurity levels.
For Mirabegron, robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC), are developed and validated according to ICH guidelines to ensure the quality of the drug substance. ajphr.comnanobioletters.com These methods must be specific, precise, accurate, and robust to reliably quantify impurities. ajphr.com The goal of quality control is to ensure that each batch of the API is consistently produced and meets the predefined specifications for purity and quality. xisdxjxsu.asiaoup.com This includes controlling process-related chiral impurities and degradation products that can form during manufacturing or upon storage. nih.gov
Chiral Purity Determination
Mirabegron possesses a single chiral center, meaning it exists as two enantiomers (R and S forms). The therapeutically active form is the R-enantiomer. Since enantiomers can have different pharmacological and toxicological properties, determining the enantiomeric composition is a crucial aspect of quality control.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chiral purity of Mirabegron. This is achieved using specialized chiral stationary phases (CSPs) that can differentiate between the enantiomers.
Two notable methods include:
Amylose-based CSP: A method using a Chiralpak AY-H column, which is coated with amylose (B160209) tris-(5-chloro-2-methylphenylcarbamate), has been successfully developed. oup.com Under normal phase conditions with a mobile phase of n-hexane, ethanol, and diethylamine, this method achieves baseline separation of the Mirabegron enantiomers. oup.com The method was validated according to ICH guidelines and found suitable for routine quality control. oup.com
Cyclodextrin-based CSP: Another effective method employs a Chiral CD-Ph column, which contains a phenylcarbamate-β-cyclodextrin CSP. This method successfully separates the S-mirabegron impurity from the active R-mirabegron enantiomer. The optimized conditions involve a mobile phase of methanol, water, and diethylamine.
Table 2: HPLC Methods for Chiral Purity Determination of Mirabegron
| Column Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Source |
|---|---|---|---|---|
| Chiralpak AY-H | Amylose tris-(5-chloro-2-methylphenylcarbamate) | n-hexane:ethanol:DEA (55:45:0.1, v/v/v) | 254 nm | oup.com |
| Chiral CD-Ph | Phenylcarbamate-β-cyclodextrin | Methanol:Water:DEA (90:10:0.1, v/v/v) | Not Specified |
Impurity Profiling and Identification
Impurity profiling is the process of identifying and characterizing all potential and actual impurities in a drug substance. The compound of interest, This compound , is a known impurity of Mirabegron, often referred to as Mirabegron Impurity D, Mirabegron Impurity 4, or Mirabegron N-Thiazolacetyl Analog. clearsynth.compharmaffiliates.comnaarini.comsimsonpharma.comusp.org It is an acylated derivative where a second (2-amino-4-thiazolyl)acetyl group is attached to the secondary amine of the Mirabegron molecule. simsonpharma.combiosynth.com
The identification and quantification of this and other impurities are typically performed using RP-HPLC coupled with a UV detector or a mass spectrometer (LC-MS). nih.govajphr.com These methods allow for the separation of the main compound from its related substances.
Several other impurities have been identified in the synthesis and degradation of Mirabegron, including:
N-Formyl Mirabegron: A degradation product formed from the reaction of Mirabegron with formic acid, a common impurity in pharmaceutical excipients. nih.govnih.gov
Cyanomethyl Mirabegron: An impurity formed from a reaction involving trace amounts of formaldehyde (B43269) and hydrogen cyanide. nih.gov
Deshydroxy Mirabegron: An impurity where the hydroxyl group is absent. researchgate.netclearsynth.com
Diamide Impurities: Process-related impurities such as Diamide-1 and Diamide-2. researchgate.net
2-ATAA (2-aminothiazol-4-yl)acetic acid): A starting material and potential process-related impurity.
Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal) are conducted to understand the degradation pathways and identify potential degradation products, further ensuring the stability-indicating nature of the analytical methods. chemmethod.com The control of these impurities is essential for ensuring the quality, safety, and consistency of the final drug product. researchgate.net
Table 3: Selected Known Impurities of Mirabegron
| Impurity Name | Common Designation | Type | Source(s) |
|---|---|---|---|
| This compound | Impurity D / Impurity 4 | Process-related | clearsynth.compharmaffiliates.comnaarini.comsimsonpharma.com |
| N-Formyl Mirabegron | FAc-DP | Degradation | nih.govnih.gov |
| Cyanomethyl Mirabegron | - | Degradation | nih.gov |
| Deshydroxy Mirabegron | - | Process-related | researchgate.netclearsynth.com |
| Diamide-1 / Diamide-2 | - | Process-related | researchgate.net |
| 2-aminothiazol-4-yl)acetic acid | Impurity a / 2-ATAA | Process-related |
Q & A
Q. Table 1. Key Parameters for HPTLC Validation of Mirabegron
| Parameter | Value/Range | Reference |
|---|---|---|
| Linearity | 1–10 ng/spot (R² > 0.998) | |
| Precision (RSD) | < 2% | |
| LOD/LOQ | 0.3/0.9 ng |
Q. Table 2. Common Mirabegron Impurities and CAS Numbers
| Impurity Code | CAS Number | Structure Description |
|---|---|---|
| ACI 134911 | N/A | Thiazole-acetamide dimer |
| ACI 134912 | 1684452-83-2 | Bis-thiazole-phenethyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
